![molecular formula C17H18N2O5 B14160885 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid is a complex organic compound with a molecular formula of C17H18N2O5. It contains a hydrazone functional group and is characterized by the presence of three methoxy groups attached to a benzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 4-hydrazinobenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives .
科学研究应用
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazone group makes it useful in studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-[(2E)-2-(2,3,4-trimethoxybenzylidene)hydrazino]benzoic acid
- 4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]benzoic acid
Uniqueness
4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid is unique due to the specific arrangement of its methoxy groups and the presence of the hydrazone linkage.
属性
分子式 |
C17H18N2O5 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC 名称 |
4-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-19-13-6-4-12(5-7-13)17(20)21/h4-10,19H,1-3H3,(H,20,21)/b18-10+ |
InChI 键 |
LRAQUOUTPLKULV-VCHYOVAHSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=CC=C(C=C2)C(=O)O |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=CC=C(C=C2)C(=O)O |
溶解度 |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid](/img/structure/B14160802.png)
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
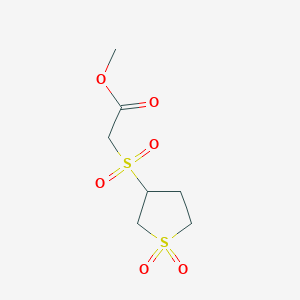
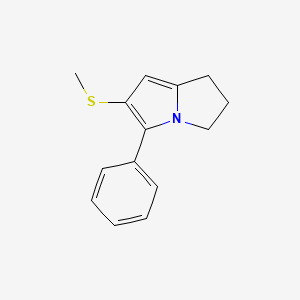
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
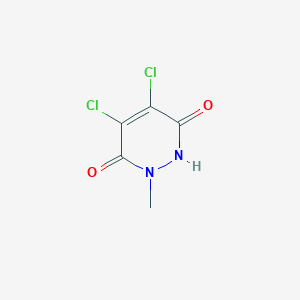
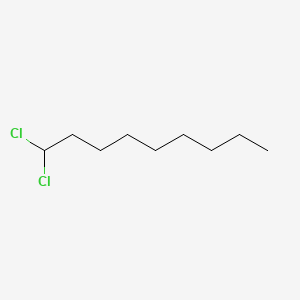


![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)
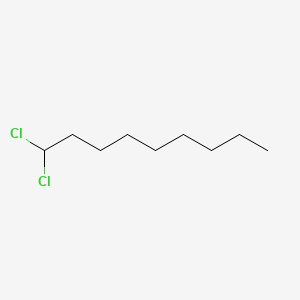
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)

![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
